4-Chloro-5-fluorothieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-fluorothieno[2,3-d]pyrimidine: is a heterocyclic compound that belongs to the class of thienopyrimidines. It is characterized by the presence of a chlorine atom at the fourth position and a fluorine atom at the fifth position of the thieno[2,3-d]pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluorothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis can yield various 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often employing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: 4-Chloro-5-fluorothieno[2,3-d]pyrimidine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for designing inhibitors of various biological targets, including protein kinases and enzymes involved in disease pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the pharmaceutical industry, this compound is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the modulation of inflammatory responses .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potential as a kinase inhibitor and apoptosis inducer.
Quinazoline: Widely studied for its role in cancer therapy as a tyrosine kinase inhibitor.
Furo[2,3-d]pyrimidine: Investigated for its diverse biological activities, including anticancer properties
Uniqueness: 4-Chloro-5-fluorothieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the thieno[2,3-d]pyrimidine scaffold provides a distinct profile that can be exploited for the development of novel therapeutic agents.
Properties
IUPAC Name |
4-chloro-5-fluorothieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSYCIJLUONNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276318 | |
Record name | 4-Chloro-5-fluorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885229-28-7 | |
Record name | 4-Chloro-5-fluorothieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885229-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-fluorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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